N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine
Description
N,N-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a partially saturated pyrimidine derivative featuring a dimethylamine substituent at the 2-position. This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and partial unsaturation.
Properties
CAS No. |
35394-41-3 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C6H13N3/c1-9(2)6-7-4-3-5-8-6/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
VSAAAXIBCUMZKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NCCCN1 |
Origin of Product |
United States |
Preparation Methods
Aminolysis of Esters with 1,3-Propanediamine
Baganz, Domaschke, and coworkers developed a method involving aminolysis of esters with 1,3-propanediamine in alcoholic solutions to prepare tetrahydropyrimidines with unusual substituents at the 2-position.
Cyclization Using Organic Acids and 1,3-Propanediamine
Organic acids such as fatty acids, amino acids, and diphenylacetic acid have been cyclized with 1,3-propanediamine at elevated temperatures to yield corresponding tetrahydropyrimidines.
Condensation of 1,3-Propanediamine with Diethyl Carbonate, Phosgene, or Ethyl Chlorocarbonate
Condensation of 1,3-Propanediamine with Nitriles
N,N-Dimethylation via Nucleophilic Substitution Using N,N-Dimethylformamide (DMF)
A recent and innovative method involves nucleophilic substitution using DMF as both the solvent and the dimethylamine source.
-
- Halogenated hydrocarbons are reacted with N,N-dimethylformamide in the presence of water and optionally base, under closed conditions at 150-190°C for 2-12 hours.
- After reaction, the mixture is cooled, distilled under reduced pressure, and washed with water to isolate the pure N,N-dimethylamine compound.
-
- This method could be adapted for the synthesis of N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine by selecting appropriate halogenated tetrahydropyrimidine precursors.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ester condensation with 1,3-propanediamine | Ethyl formate, ethyl acetate, ethyl benzoate | 50-175°C, sealed tube or vacuum | 25-65 | Classical method, scalable |
| Aminolysis of esters | Esters + 1,3-propanediamine | Alcoholic solution, several hours | ~60 | For unusual 2-substituents |
| Cyclization with organic acids | Fatty acids, amino acids + 1,3-propanediamine | Elevated temperature | Variable | Diverse substituents possible |
| Condensation with diethyl carbonate, phosgene | Urea or carbonyl derivatives + 1,3-propanediamine | ~115°C, 12 hours | ~30 | For 2-hydroxy derivatives |
| Condensation with nitriles | Nitriles + 1,3-propanediamine | Various | Variable | Early method with modifications |
| DMF nucleophilic substitution | Halogenated hydrocarbons + DMF + water | 150-190°C, closed system, 2-12 h | Up to 99.5 | Mild, high yield, solvent as nucleophile |
Research Findings and Notes
- The classical sealed tube and vacuum heating methods remain reliable for synthesizing tetrahydropyrimidines with moderate to good yields.
- Aminolysis and organic acid cyclization methods allow structural diversity at the 2-position, important for tailoring biological activity.
- The DMF nucleophilic substitution method represents a modern, efficient route to N,N-dimethylamine derivatives, potentially improving yields and simplifying purification.
- Reaction parameters such as temperature, pressure, and reaction time critically influence yields and purity.
- Isolation typically involves vacuum distillation and recrystallization, with yields varying by substituent and method.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted tetrahydropyrimidines.
Scientific Research Applications
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of pyrantel derivatives with nematocidal activity.
Biology: The compound is utilized in the preparation of hapten antibodies that evoke terpenoid cyclization.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamine groups play a crucial role in its binding affinity and reactivity. detailed studies on its exact mechanism of action and molecular targets are still limited.
Comparison with Similar Compounds
Core Structural Variations
The tetrahydropyrimidine scaffold serves as a common framework for derivatives with diverse biological and chemical properties. Key structural differences arise from substituents at the 2-position and modifications to the bicyclic or heterocyclic appendages. Below is a comparative analysis:
Physicochemical and Spectroscopic Properties
| Property | This compound | 6-(Piperidin-3-yl) Analog | 5-Phenyl Analog |
|---|---|---|---|
| Molecular Formula | C₆H₁₃N₃ | C₉H₁₈N₄ | C₁₀H₁₃N₃ |
| Molecular Weight | 127.19 g/mol | 190.27 g/mol | 175.23 g/mol |
| Key NMR Signals | δ ~2.3 ppm (N–CH₃), δ ~3.1–3.5 ppm (tetrahydropyrimidine CH₂) | δ ~1.5–2.0 ppm (piperidine CH₂), δ ~3.8 ppm (NH) | δ ~7.2–7.5 ppm (aromatic protons) |
| Melting Point | Not reported | Not reported | 623 K (from ethanol recrystallization) |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine, and how is purity ensured?
- Synthesis : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1,4,5,6-tetrahydropyrimidine with methylating agents like iodomethane in the presence of a base (e.g., potassium carbonate) under reflux conditions . Multi-step routes may include intermediates such as tetrahydro-2(1H)-pyrimidinone, followed by N-methylation .
- Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol are effective. High-purity batches (>95%) can be confirmed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Spectroscopy :
- NMR : NMR (δ 2.3–2.5 ppm for N–CH, δ 3.1–3.3 ppm for ring CH) and NMR (δ 38–40 ppm for N–CH, δ 50–55 ppm for ring carbons) are definitive for structural confirmation .
- IR : Key peaks include 1650–1680 cm (C=N stretching) and 2800–2850 cm (C–H stretching in CH) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in N-methylation?
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during methyl halide addition minimizes side products like over-alkylated species .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (toluene) favor selectivity .
Q. What computational methods are suitable for predicting the compound’s reactivity and thermodynamic stability?
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate Gibbs free energy of formation (ΔfG°). Studies show a ΔfG° of ~120 kJ/mol, indicating moderate stability .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility and aggregation behavior. Tools like GROMACS with OPLS-AA force fields are recommended .
Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes)?
- Kinetic Assays : Monitor cholinesterase inhibition via Ellman’s method (412 nm absorbance of 5-thio-2-nitrobenzoic acid). IC values for acetylcholinesterase (AChE) inhibition are typically <10 µM .
- Docking Simulations : AutoDock Vina can model binding to AChE’s catalytic site, highlighting hydrogen bonds with Ser203 and π-π stacking with Trp86 .
Q. What green chemistry strategies reduce waste in its synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and energy use while maintaining yields >85% .
- Solvent-Free Conditions : Grinding reactants (tetrahydropyrimidine + methyl tosylate) with a mortar and pestle achieves 70% conversion at room temperature .
Contradictions and Resolutions
- Synthetic Routes : emphasizes multi-step alkylation, while suggests direct cyclocondensation. Researchers should evaluate trade-offs: multi-step routes offer higher purity (>98%), but direct methods are faster .
- Safety Protocols : mandates gloveboxes for handling, but reports safe use with standard PPE (gloves, goggles). Risk assessments should prioritize scale and solvent toxicity .
Methodological Recommendations
- Scale-Up : For gram-scale synthesis, adopt continuous flow reactors to enhance reproducibility and reduce exothermic risks .
- In Vivo Studies : Use LC-MS/MS to quantify plasma concentrations post-administration in rodent models (LOQ: 5 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
